STM studies of single molecules: molecular orbital aspects

Chemical Communications Pub Date: 2011-02-04 DOI: 10.1039/C0CC03021J

Abstract

As a fundamental and frequently referred concept in modern chemistry, the molecular orbital plays a vital role in the science of single molecules, which has become an active field in recent years. For the study of single molecules, scanning tunneling

Recommended Literature

- [1] Hydrogen bond donor–acceptor–donor organocatalysis for conjugate addition of benzylidene barbiturates via complementary DAD–ADA hydrogen bonding†

- [2] Front cover

- [3] Microwave spectroscopic detection of flame-sampled combustion intermediates

- [4] Elucidating the mechanism of peptide interaction with membranes using the intrinsic fluorescence of tryptophan: perpendicular penetration of cecropin B-like peptides into Pseudomonas aeruginosa

- [5] Bis(zinc porphyrin) as a CD-sensitive bidentate host molecule: direct determination of absolute configuration of mono-alcohols†

- [6] Rufloxacin-induced photosensitization in yeast

- [7] Symmetry of [N–X–N]+halogen bonds in solution†‡

- [8] One-pot regioselective synthesis of 2,4-disubstituted quinolines via copper(ii)-catalyzed cascade annulation†

- [9] Synthesis, piezoelectric property and domain behaviour of the vertically aligned K1−xNaxNbO3 nanowire with a morphotropic phase boundary†

- [10] Direct AFM force mapping of surface nanoscale organization and protein adsorption on an aluminum substrate†

Journal Name:Chemical Communications

Research Products

-

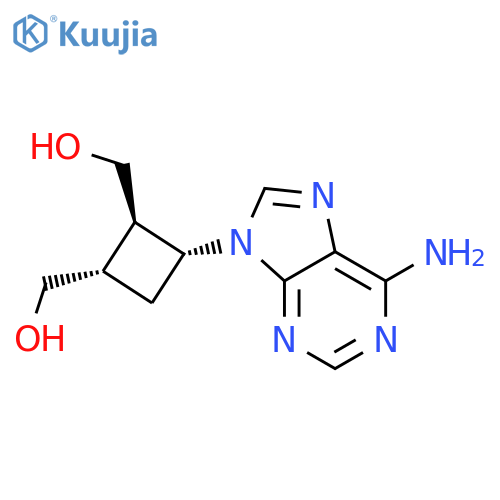

CAS no.: 16518-25-5

-

CAS no.: 1075-21-4

-

Nitrogen oxide (15NO)(8CI,9CI)

CAS no.: 15917-77-8